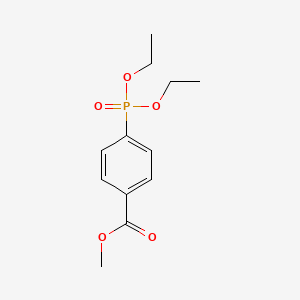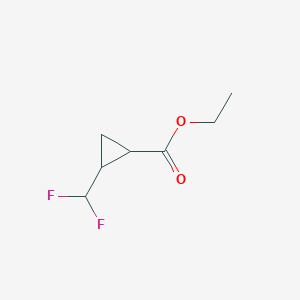
N-Boc-N-(2-bromoallyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-N-(2-bromoallyl)aniline is a compound with the molecular formula C13H18BrNO2 It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the aniline is substituted with a 2-bromoallyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for Boc protection is the reaction of aniline with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for N-Boc-N-(2-bromoallyl)aniline would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-N-(2-bromoallyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-bromoallyl group can be replaced by other nucleophiles, leading to the formation of different substituted anilines.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with various functional groups.
Deprotection: Free aniline derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Aplicaciones Científicas De Investigación
N-Boc-N-(2-bromoallyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Boc-N-(2-bromoallyl)aniline involves its interaction with various molecular targets, depending on the specific applicationIn biological systems, the compound may interact with enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-aniline: Similar in structure but lacks the 2-bromoallyl group.
N-Boc-N-(2-chloroallyl)aniline: Similar but with a chlorine atom instead of a bromine atom.
N-Boc-N-(2-iodoallyl)aniline: Similar but with an iodine atom instead of a bromine atom
Uniqueness
Propiedades
Fórmula molecular |
C14H18BrNO2 |
|---|---|
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
tert-butyl N-(2-bromoprop-2-enyl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H18BrNO2/c1-11(15)10-16(12-8-6-5-7-9-12)13(17)18-14(2,3)4/h5-9H,1,10H2,2-4H3 |
Clave InChI |
BTORRQBWDCKASF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC(=C)Br)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)













